

# N-butyl-6-chloropyridazin-3-amine chemical properties

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## Compound of Interest

Compound Name: **N-butyl-6-chloropyridazin-3-amine**

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An In-Depth Technical Guide to **N-butyl-6-chloropyridazin-3-amine** and its Core Precursor

## Introduction

**N-butyl-6-chloropyridazin-3-amine** is a substituted pyridazine derivative with potential applications in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it belongs to a class of molecules known for their diverse biological activities. This guide provides a comprehensive technical overview of **N-butyl-6-chloropyridazin-3-amine**, beginning with a detailed analysis of its foundational precursor, 6-chloropyridazin-3-amine. Due to the limited availability of experimental data for the N-butyl derivative, this document will first establish a thorough understanding of the parent compound and then extrapolate to the synthesis, predicted properties, and potential applications of the target molecule. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for working with this compound.

## Part 1: The Foundational Building Block: 6-Chloropyridazin-3-amine

A comprehensive understanding of **N-butyl-6-chloropyridazin-3-amine** begins with its parent molecule, 6-chloropyridazin-3-amine. This bifunctional compound serves as a versatile starting material in organic synthesis.

## Physicochemical and Spectroscopic Profile

The physical and chemical properties of 6-chloropyridazin-3-amine are well-documented and crucial for its handling and use in further reactions.

Table 1: Physicochemical Properties of 6-Chloropyridazin-3-amine

Property	Value	Source(s)
CAS Number	5469-69-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C4H4ClN3	<a href="#">[2]</a>
Molecular Weight	129.55 g/mol	<a href="#">[2]</a>
Melting Point	210 °C	<a href="#">[1]</a>
Boiling Point (Predicted)	363.2 ± 22.0 °C	<a href="#">[1]</a>
Density (Predicted)	1.437 ± 0.06 g/cm³	<a href="#">[1]</a>
pKa (Predicted)	4.06 ± 0.10	<a href="#">[1]</a>
Solubility	Slightly soluble in DMSO and Methanol (with heating)	<a href="#">[1]</a>

#### Spectroscopic Analysis:

The structural identity of 6-chloropyridazin-3-amine is unequivocally confirmed by a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The <sup>1</sup>H NMR spectrum of 6-chloropyridazin-3-amine typically shows two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The <sup>13</sup>C NMR spectrum will display signals for the four unique carbon atoms of the heterocyclic core.[\[3\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong, sharp bands corresponding to the N-H stretching of the primary amine group (around 3420 and 3315 cm<sup>-1</sup>), aromatic C-H stretching (around 3080 cm<sup>-1</sup>), and C=C and C=N ring stretching vibrations.[\[4\]](#)

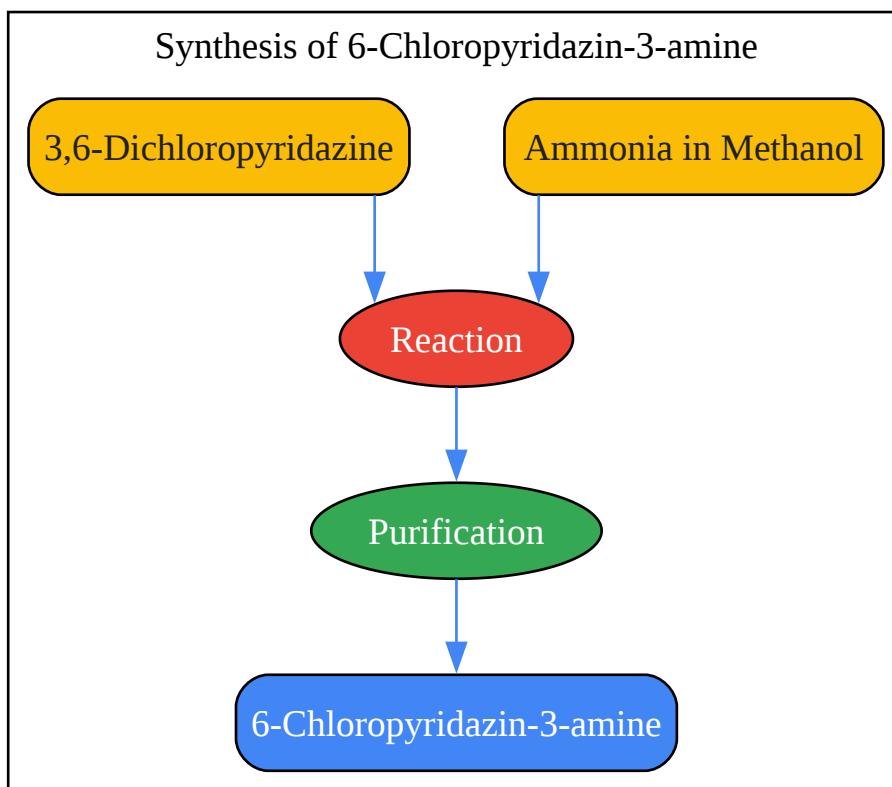
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for chlorine ( $M^+$  and  $M+2$  peaks in an approximate 3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments.[5][6]

## Synthesis and Reactivity

The most common synthesis of 6-chloropyridazin-3-amine involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with ammonia.[3][7][8]

### Experimental Protocol: Synthesis of 6-Chloropyridazin-3-amine

- Reaction Setup: To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as methanol, add an excess of ammonia in methanol (e.g., 2.0 M solution, 10 equivalents).[3]
- Reaction Conditions: The reaction mixture is heated in a sealed vessel at a high temperature (e.g., 130 °C) for an extended period (e.g., 96 hours) to drive the substitution.[3]
- Work-up and Purification: After cooling to room temperature, water is added to the reaction mixture. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield 6-chloropyridazin-3-amine as a solid.[3]



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Caption: Synthesis workflow for 6-chloropyridazin-3-amine.

## Safety and Handling

6-Chloropyridazin-3-amine is classified as harmful if swallowed and causes skin and serious eye irritation.[2][9]

- GHS Hazard Statements: H302, H315, H319, H335.[9][10]
- Precautionary Measures:
  - Wash hands and any exposed skin thoroughly after handling.[11][12]
  - Wear protective gloves, clothing, and eye/face protection.[11]
  - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
  - Use only in a well-ventilated area.[11]

- Store in a well-ventilated place and keep the container tightly closed.[11][13]

## Part 2: N-butyl-6-chloropyridazin-3-amine: Synthesis and Properties

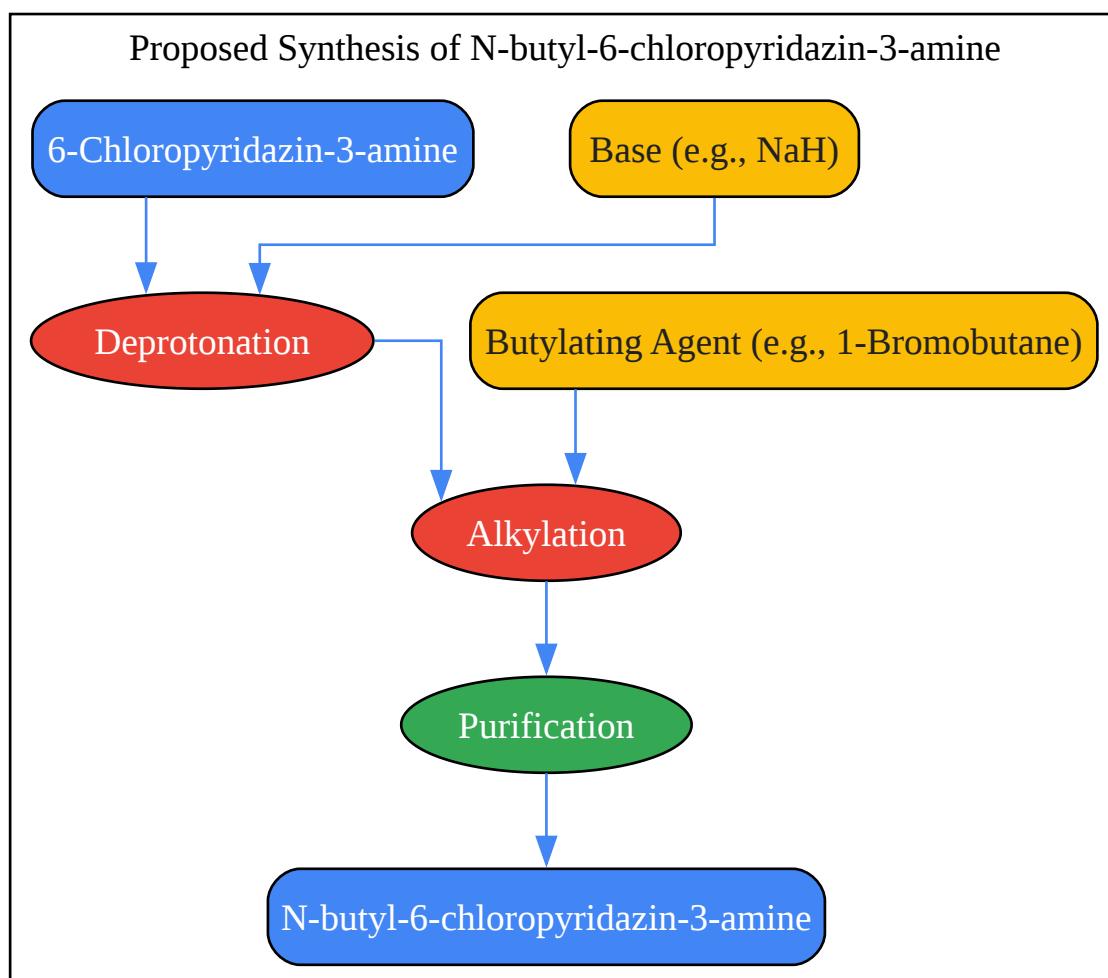
With a solid understanding of the precursor, we can now focus on the target molecule, **N-butyl-6-chloropyridazin-3-amine**.

### Proposed Synthesis: N-Alkylation of 6-Chloropyridazin-3-amine

The synthesis of **N-butyl-6-chloropyridazin-3-amine** can be achieved through the N-alkylation of 6-chloropyridazin-3-amine with a suitable butylating agent.

#### Experimental Protocol: Synthesis of **N-butyl-6-chloropyridazin-3-amine**

- **Reaction Setup:** In a round-bottom flask, dissolve 6-chloropyridazin-3-amine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- **Deprotonation:** Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C to deprotonate the primary amine. The choice of a strong base is to ensure complete deprotonation and facilitate the subsequent alkylation.
- **Alkylation:** To the resulting solution, add a butylating agent like 1-bromobutane (1.1 equivalents) dropwise at 0 °C.
- **Reaction Conditions:** Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
- **Work-up and Purification:** Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by silica gel column chromatography to yield **N-butyl-6-chloropyridazin-3-amine**.



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Caption: Proposed synthesis workflow for **N-butyl-6-chloropyridazin-3-amine**.

## Predicted Physicochemical and Spectroscopic Properties

The addition of a butyl group is expected to significantly alter the physicochemical properties of the parent molecule.

Table 2: Comparison of Properties

Property	6-Chloropyridazin-3-amine (Experimental)	N-butyl-6-chloropyridazin-3-amine (Predicted)
CAS Number	5469-69-2	1009-84-3 <a href="#">[14]</a> <a href="#">[15]</a>
Molecular Formula	C4H4CIN3	C8H12CIN3 <a href="#">[14]</a>
Molecular Weight	129.55 g/mol	185.65 g/mol <a href="#">[14]</a>
Melting Point	210 °C <a href="#">[1]</a>	Lower than parent compound
Boiling Point	363.2 °C (Predicted) <a href="#">[1]</a>	Higher than parent compound
Solubility	Slightly soluble in polar solvents	Increased solubility in nonpolar organic solvents

#### Predicted Spectroscopic Changes:

- $^1\text{H}$  NMR: The spectrum will show new signals corresponding to the butyl group: a triplet for the terminal methyl group, a triplet for the methylene group attached to the nitrogen, and two multiplets for the other two methylene groups. The signal for the N-H proton will shift, and the aromatic protons will likely experience a slight shift in their chemical environment.
- $^{13}\text{C}$  NMR: Four new signals will appear in the aliphatic region of the spectrum, corresponding to the four carbon atoms of the butyl chain.
- IR: The N-H stretching region will now show a single sharp peak for the secondary amine, instead of the two peaks seen for the primary amine in the parent compound. New C-H stretching bands for the butyl group will appear in the  $2850\text{-}2960\text{ cm}^{-1}$  region.
- MS: The molecular ion peak will be observed at  $m/z = 185.65$ , with the characteristic 3:1 isotopic pattern for chlorine.

## Part 3: Potential Applications and Future Research

The pyridazine core is a common scaffold in many biologically active compounds, including pharmaceuticals and agrochemicals.[\[16\]](#) The introduction of a butyl group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. This makes **N-butyl-6-chloropyridazin-3-amine** an interesting candidate for:

- Medicinal Chemistry: As an intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors or anti-inflammatory agents.
- Materials Science: As a building block for functional polymers or organic electronic materials, where the pyridazine unit can contribute to the electronic properties.

Future research should focus on the experimental validation of the proposed synthesis and the full characterization of **N-butyl-6-chloropyridazin-3-amine**'s physicochemical and biological properties. Screening for various biological activities would be a logical next step to explore its potential in drug discovery.

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